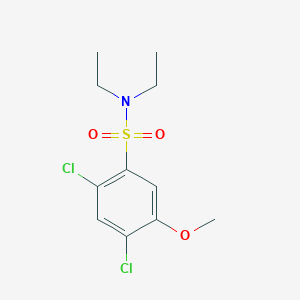
2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide, also known as tolazamide, is a sulfonamide drug used to treat type 2 diabetes. The drug works by reducing blood sugar levels in the body and improving insulin sensitivity.
Wissenschaftliche Forschungsanwendungen
Tolazamide has been extensively studied for its effectiveness in treating type 2 diabetes. Several clinical trials have shown that 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide significantly reduces blood sugar levels and improves insulin sensitivity in diabetic patients. Additionally, 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide has been studied for its potential use in treating other diseases such as cancer and Alzheimer's disease.
Wirkmechanismus
Tolazamide works by stimulating the release of insulin from the pancreas and improving insulin sensitivity in the body. The drug targets the sulfonylurea receptor on the beta cells of the pancreas, which triggers the release of insulin. Additionally, 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide increases the number of insulin receptors on the body's cells, making them more sensitive to insulin.
Biochemical and Physiological Effects:
Tolazamide has several biochemical and physiological effects on the body. The drug reduces blood sugar levels by increasing insulin secretion and improving insulin sensitivity. Additionally, 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide can cause weight gain, hypoglycemia, and gastrointestinal side effects such as nausea and vomiting.
Vorteile Und Einschränkungen Für Laborexperimente
Tolazamide has several advantages for lab experiments. The drug is readily available and relatively inexpensive, making it a popular choice for diabetes research. Additionally, 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide has a well-established mechanism of action and has been extensively studied for its effectiveness in treating type 2 diabetes.
However, there are also limitations to using 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide in lab experiments. The drug can cause hypoglycemia, which can be dangerous in animal studies. Additionally, 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide has limited effectiveness in treating type 1 diabetes and may not be suitable for all types of diabetes research.
Zukünftige Richtungen
There are several future directions for research on 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide. One area of interest is the drug's potential use in treating other diseases such as cancer and Alzheimer's disease. Additionally, researchers are exploring new formulations of 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide that may improve its effectiveness and reduce side effects. Finally, there is ongoing research into the mechanisms of action of 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide and how it can be used to improve diabetes treatment.
Synthesemethoden
Tolazamide can be synthesized by reacting 2,4-dichloro-5-methoxybenzenesulfonyl chloride with diethylamine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide.
Eigenschaften
Produktname |
2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide |
|---|---|
Molekularformel |
C11H15Cl2NO3S |
Molekulargewicht |
312.2 g/mol |
IUPAC-Name |
2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2NO3S/c1-4-14(5-2)18(15,16)11-7-10(17-3)8(12)6-9(11)13/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
HQVHCZWFHVSOCU-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)Cl |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288685.png)
![Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288696.png)


![2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B288716.png)
![3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B288717.png)

![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288720.png)

![Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288726.png)


